molecular formula C9H19NO2 B077811 2,2,6,6-Tetramethyl-4-piperidone hydrate CAS No. 10581-38-1

2,2,6,6-Tetramethyl-4-piperidone hydrate

Cat. No. B077811
CAS RN: 10581-38-1
M. Wt: 173.25 g/mol
InChI Key: SFDODBGIDPNFEH-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-piperidone hydrate is a chemical compound related to the piperidone family. Piperidones are characterized by a 6-carbon ring substituted with nitrogen and a double-bonded oxygen atom. These compounds differ from piperidines due to the presence of an oxygen molecule (from ketone) and are used in various applications, including pharmaceutical and chemical manufacturing as intermediates, showcasing antimicrobial activity (Soundarrajan, Saraswathi, & Asiyaparvin, 2011).

Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethyl-4-piperidone hydrate and its derivatives often involves reactions like Mannich reaction (condensation) using ethyl-methyl ketone, substituted aldehydes, and ammonium acetate (Jayalakshmi & Nanjundan, 2008). In another study, 4-piperidones reacted selectively with aromatic hydrocarbons to give linear polymers (Cruz et al., 2009).

Molecular Structure Analysis

The molecular structures of 2,2,6,6-Tetramethyl-4-piperidone hydrate derivatives have been determined through X-ray structural methods and ab initio calculations, revealing conformational changes and electron-charge distribution changes due to substitution with methyl groups (Maurin et al., 1997).

Chemical Reactions and Properties

2,2,6,6-Tetramethyl-4-piperidone hydrate and its derivatives undergo various chemical reactions. For instance, they can react with phenyllithium in aprotic media to form 4-substituted 6,6-dimethyl-2-piperidones (Levkoeva, Nikit-skaya, & Yakhontov, 1971). They also show significant antibacterial and antifungal activities (Srinivasan, Perumal, & Selvaraj, 2006).

Physical Properties Analysis

The physical properties of 2,2,6,6-Tetramethyl-4-piperidone hydrate derivatives include their ability to inhibit the growth of tetrahydrofuran hydrate crystals, showcasing their potential as kinetic hydrate inhibitors (O’Reilly et al., 2011).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their structural features. For example, the substitution with methyl groups leads to changes in electron-charge distribution, affecting their reactivity and interaction with other molecules (Maurin et al., 1997).

Scientific Research Applications

  • ESR Spectroscopy in Food Science : It can react with singlet oxygen to produce nitroxide, which can be detected by electron spin resonance (ESR) spectroscopy. This property is used for detecting singlet oxygen in food products like skim milk (Bradley, Lee, & Min, 2003).

  • Synthesis of Nitroxyl Radicals : It is used in the synthesis of nitroxyl radicals for spin labeling studies, contributing to a better understanding of molecular structures and dynamics (Wong, Schwenk, & Hsia, 1974).

  • Applications in Sonochemistry : Its use for the detection of singlet oxygen in sonochemistry has been investigated, highlighting its potential in understanding chemical reactions under ultrasound (Kondo & Riesz, 1991).

  • Antimicrobial Research : N-Hydroxy-2,2,6,6-tetramethyl-4-piperidone, a derivative, has been synthesized and its antimicrobial properties have been explored, indicating potential applications in combating microbial infections (Yousif, Fayed, & Yousif, 2019).

  • Catalysis in Detergents : Derivatives of 2,2,6,6-Tetramethyl-4-piperidone have been synthesized and evaluated for their catalytic effect in laundry detergents, demonstrating improved cleaning performance at low temperatures (Sun Yu’e, 2004).

  • Singlet Oxygen Detection in ESR : Its derivatives have been used to improve the sensitivity of singlet oxygen detection in electron spin resonance, showcasing its utility in advanced spectroscopy methods (Hosoya et al., 2018).

Safety And Hazards

2,2,6,6-Tetramethyl-4-piperidone hydrate may be corrosive to metals, harmful if swallowed, cause severe skin burns and eye damage, cause respiratory irritation, and may cause an allergic skin reaction . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

2,2,6,6-Tetramethyl-4-piperidinol (TMP) crystal, which can be obtained from 2,2,6,6-Tetramethyl-4-piperidone, is a very important intermediate in organic synthesis . To obtain an improved crystallization yield and desirable crystal-size characteristics, several commonly used organic solvents were investigated to determine the solubility of TMP using a gravimetric method .

properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.H2O/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDODBGIDPNFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625463
Record name 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethyl-4-piperidone hydrate

CAS RN

10581-38-1
Record name 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 250 g of 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine hydrate, 100 g of acetone and 100 g of methanol is refluxed for 13 hours. The solution is subsequently concentrated in vacuo, and the oil remaining is distilled in vacuo. The yield is 185 g of a slightly yellowish oil, B.P.12 = 80°- 86°C, which, after the addition of about 22 ml of water, solidifies to form crystals of 2,2,6,6-tetramethyl-4-oxopiperidine-hydrate.
Name
2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine hydrate
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BH Zhao, YH Zhu, C Wang - Inorganic Chemistry Communications, 2023 - Elsevier
Industrial solid waste can be used as nanoparticles potential supports to form heterogeneous catalysts for removing organic substances. Herein, coal gangue was modified by sulfuric …
Number of citations: 1 www.sciencedirect.com
F Xiao, Y Wang, X Xie, X Dong, Y Kan, Y Zhang… - Separation and …, 2022 - Elsevier
In recent years, montmorillonite (Mt) has started to be used as a carrier for catalysts and widely utilized inexpensive adsorbent due to its unique structure. However, the used Mt might …
Number of citations: 5 www.sciencedirect.com
X Cao, F Xiao, Z Lyu, X Xie, Z Zhang, X Dong… - Journal of Water …, 2021 - Elsevier
Copper ferrite embedded in montmorillonite (CuFe 2 O 4 -montmorillonite, CF-Mt) was designed and employed as a composite catalyst for peroxymonosulfate (PMS) activation to …
Number of citations: 25 www.sciencedirect.com

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